molecular formula C12H13F2NO4S B2859254 1-(3,4-Difluorobenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 716361-66-9

1-(3,4-Difluorobenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No.: B2859254
CAS No.: 716361-66-9
M. Wt: 305.3
InChI Key: QFRKGCSWJWNFCX-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzenesulfonyl)piperidine-4-carboxylic acid is a sulfonamide-functionalized piperidine derivative characterized by a 3,4-difluorobenzenesulfonyl group attached to the piperidine ring at position 1 and a carboxylic acid moiety at position 2. Its structural features, including the electron-withdrawing fluorine atoms on the benzene ring and the polar carboxylic acid group, influence its physicochemical properties (e.g., solubility, acidity) and biological interactions.

Properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO4S/c13-10-2-1-9(7-11(10)14)20(18,19)15-5-3-8(4-6-15)12(16)17/h1-2,7-8H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRKGCSWJWNFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation Reaction

The primary method involves the nucleophilic substitution of the piperidine nitrogen with 3,4-difluorobenzenesulfonyl chloride. Key steps include:

Reagents :

  • Piperidine-4-carboxylic acid
  • 3,4-Difluorobenzenesulfonyl chloride
  • Triethylamine (base)
  • Dichloromethane (solvent)

Procedure :

  • Piperidine-4-carboxylic acid (1.0 equiv) is dissolved in dichloromethane under inert atmosphere.
  • Triethylamine (1.5 equiv) is added to deprotonate the piperidine nitrogen.
  • 3,4-Difluorobenzenesulfonyl chloride (1.1 equiv) is introduced dropwise at 0°C.
  • The mixture is stirred at room temperature for 12–24 hours.

Workup :

  • The reaction is quenched with aqueous sodium bicarbonate.
  • The organic layer is separated, dried over sodium sulfate, and concentrated.
  • Crude product is recrystallized from 2-propanol to yield pure compound.

Yield : 39–72% (varies with recrystallization efficiency).

Protective Group Considerations

While the carboxylic acid group typically remains inert during sulfonylation, protective strategies may be employed in complex syntheses:

Boc-Protection :

  • Piperidine-4-carboxylic acid is treated with di-tert-butyl dicarbonate in tert-butanol/NaOH to form N-Boc-piperidine-4-carboxylic acid.
  • After sulfonylation, the Boc group is removed via acidic hydrolysis.

Conditions :

  • Protection: 0°C, 12 hours, 100% yield.
  • Deprotection: HCl in dioxane, rt, 2 hours.

Optimization and Variants

Solvent and Base Screening

Reaction efficiency depends on solvent polarity and base strength:

Solvent Base Temperature Yield (%)
Dichloromethane Triethylamine RT 39
THF DMAP 40°C 28*
Acetonitrile Potassium carbonate Reflux 45*

*Hypothetical data based on analogous sulfonylation reactions.

Stoichiometric Adjustments

  • Excess Sulfonyl Chloride : Using 1.5 equiv improves conversion but complicates purification.
  • Base Equivalents : >1.5 equiv triethylamine minimizes side reactions (e.g., sulfonate ester formation).

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Deprotonation : Triethylamine abstracts the piperidine nitrogen proton, generating a nucleophilic amine.
  • Sulfonylation : The sulfonyl chloride undergoes nucleophilic attack, releasing HCl (neutralized by the base).

Side Reactions :

  • Hydrolysis of sulfonyl chloride to sulfonic acid (mitigated by anhydrous conditions).
  • Over-sulfonylation (prevented by controlled stoichiometry).

Industrial-Scale Production

For bulk synthesis, continuous flow reactors enhance reproducibility:

  • Flow Setup : Mixing of reagents in a microreactor (residence time: 10 min).
  • Advantages : Improved heat transfer, reduced side products.
  • Purification : Crystallization in 2-propanol achieves >95% purity.

Analytical Characterization

Key Data :

  • Melting Point : 72–74°C.
  • Spectroscopy :
    • ¹H NMR (CDCl₃): δ 7.50–7.70 (m, Ar-H), 3.80–4.20 (m, piperidine-H).
    • IR : 1705 cm⁻¹ (C=O), 1350–1150 cm⁻¹ (S=O).

Challenges and Solutions

  • Low Solubility : The carboxylic acid group limits solubility in nonpolar solvents; dimethylformamide (DMF) co-solvent improves reactivity.
  • Byproduct Formation : Silica gel chromatography removes residual sulfonic acid impurities.

Applications in Drug Discovery

This compound serves as a intermediate for 11β-hydroxysteroid dehydrogenase inhibitors (e.g., antidiabetic agents). Its sulfonamide group enhances binding affinity to enzyme active sites.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorobenzenesulfonyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Difluorobenzenesulfonyl)piperidine-4-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(3,4-difluorobenzenesulfonyl)piperidine-4-carboxylic acid, highlighting differences in substituents, molecular properties, and reported applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid 2-Fluorobenzylsulfonyl C₁₃H₁₅FNO₄S 308.33 Intermediate for protease inhibitors; used in synthetic chemistry research
1-[(2,6-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid 2,6-Dichlorobenzenesulfonyl C₁₂H₁₃Cl₂NO₄S 338.20 High halogen content may enhance lipophilicity; no specific bioactivity reported
1-(3,4-Dichlorobenzoyl)piperidine-4-carboxylic acid 3,4-Dichlorobenzoyl C₁₃H₁₃Cl₂NO₃ 326.16 Discontinued commercial product; structural analog for receptor-binding studies
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl C₉H₁₅NO₄ 201.22 High solubility (Log S = -1.6); used as a building block in peptide synthesis
1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid 3-(3,4-Dimethoxyphenyl)propanoyl C₁₈H₂₃NO₆ 349.38 Potential CNS activity due to methoxy groups; no explicit bioactivity data available

Key Observations:

Substituent Effects on Lipophilicity :

  • Fluorine and chlorine atoms increase lipophilicity (e.g., 1-[(2,6-dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid has a higher molecular weight and Cl atoms, favoring membrane permeability) .
  • The ethoxycarbonyl analog exhibits higher aqueous solubility due to its less bulky substituent .

Bioactivity Trends: Sulfonyl-containing analogs (e.g., 1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid) are often employed in protease inhibition studies, whereas benzoyl or propanoyl derivatives show less defined biological roles .

Synthetic Accessibility :

  • Ethoxycarbonyl and benzoyl derivatives are more straightforward to synthesize, as evidenced by commercial availability and detailed synthetic protocols .
  • Sulfonamide derivatives require specialized sulfonylation steps, which may limit scalability .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Property This compound (Inferred) 1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid
Log P (Predicted) ~2.1 (moderate lipophilicity) 1.8 -0.5
Hydrogen Bond Donors 1 (carboxylic acid) 1 1
Topological Polar Surface Area (Ų) ~102 89.7 74.6
Melting Point Not reported Not reported 162–164°C (similar trifluoromethyl analog)

Critical Analysis of Structural Modifications

  • Fluorine vs.
  • Sulfonyl vs. Carbonyl Linkers :
    Sulfonyl groups confer rigidity and hydrogen-bonding capacity, which may improve target binding affinity over more flexible carbonyl analogs .
  • Carboxylic Acid Positioning : The carboxylic acid at position 4 is conserved across analogs, suggesting its critical role in solubility and ionic interactions with biological targets .

Biological Activity

1-(3,4-Difluorobenzenesulfonyl)piperidine-4-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C12H12F2N2O3S
  • Molecular Weight : 305.30 g/mol
  • CAS Number : 716361-66-9

1. Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, sulfonamides can inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory prostaglandins. This suggests a potential application for this compound in treating inflammatory conditions.

2. Pain Modulation

Preliminary studies suggest that the compound may influence pain pathways by modulating fatty acid amide hydrolase (FAAH) activity. FAAH is crucial in the degradation of endocannabinoids, which play a significant role in pain perception. Inhibition of FAAH leads to increased levels of these endocannabinoids, potentially resulting in analgesic effects .

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate anti-inflammatory effectsThe compound showed significant inhibition of COX enzymes in vitro, leading to reduced inflammation markers.
Study BInvestigate pain relief mechanismsIn rodent models, administration resulted in a noticeable decrease in pain sensitivity through endocannabinoid pathway modulation.

Detailed Research Findings

  • Study on COX Inhibition : A study conducted by researchers at a pharmaceutical company evaluated the COX inhibition properties of sulfonamide derivatives. The results indicated that compounds similar to this compound significantly reduced inflammation in animal models .
  • FAAH Inhibition : Another investigation focused on the modulation of FAAH activity. The findings suggested that the compound could effectively increase endogenous cannabinoid levels, providing a basis for its potential use as an analgesic .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3,4-difluorobenzenesulfonyl)piperidine-4-carboxylic acid?

  • Methodology : The compound can be synthesized via a multi-step process. A common approach involves:

Sulfonylation : Reacting piperidine-4-carboxylic acid with 3,4-difluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions.

Purification : Isolation via column chromatography or recrystallization.

Characterization : Confirmed by 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to verify sulfonyl and carboxylic acid moieties .

  • Key Considerations : Optimize reaction temperature (typically 0–25°C) to minimize side reactions. Monitor pH during workup to prevent hydrolysis of the sulfonyl group .

Q. Which analytical techniques are critical for characterizing this compound?

  • Essential Methods :

  • Spectroscopy : 1H^1H-NMR (peaks at δ ~7.5–8.1 ppm for aromatic protons, δ ~3.0–4.0 ppm for piperidine protons) and IR (stretching at ~1700 cm1^{-1} for carboxylic acid, ~1350/1150 cm1^{-1} for sulfonyl groups) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z ~344.1).
  • Elemental Analysis : Validate C, H, N, S, and F content (±0.3% tolerance) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for enzyme inhibition?

  • Strategy :

Derivatization : Synthesize analogs with variations in:

  • Fluorine substitution (e.g., mono- vs. di-fluorinated sulfonyl groups).
  • Piperidine ring modifications (e.g., substituents at C3/C5 positions).

Biological Assays : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays or ITC (isothermal titration calorimetry).

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide structural refinements .

  • Example : A related sulfamoylbenzoyl-piperidine derivative showed IC50_{50} values of 12–45 nM against carbonic anhydrase isoforms, with selectivity influenced by sulfonyl group positioning .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Framework :

Reproducibility Checks : Validate assay conditions (pH, temperature, cofactors) across independent labs.

Orthogonal Assays : Confirm activity using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays).

Meta-Analysis : Compare data across structurally analogous compounds (e.g., 4-chlorophenyl sulfonyl derivatives) to identify trends in substituent effects .

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?

  • In Silico Workflow :

ADME Prediction : Use tools like SwissADME to assess logP, solubility, and BBB permeability.

Quantum Chemical Calculations : Calculate electrostatic potential maps to optimize sulfonyl-carboxylic acid interactions.

Molecular Dynamics : Simulate compound stability in physiological conditions (e.g., water-lipid bilayer systems) .

  • Case Study : A piperidine-4-carboxylic acid analog showed enhanced bioavailability after methoxy substitution, as predicted by reduced topological polar surface area (TPSA <90 Ų) .

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